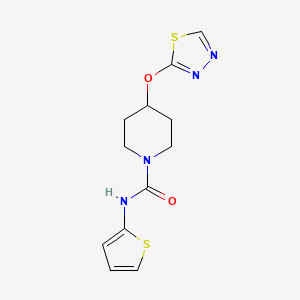

4-((1,3,4-thiadiazol-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((1,3,4-thiadiazol-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a thiadiazole ring, a thiophene ring, and a piperidine ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3,4-thiadiazol-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

Formation of the Carboxamide Group: This step usually involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiophene and thiadiazole rings exhibit distinct oxidation patterns:

-

Thiophene ring oxidation :

Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thiophene sulfur to sulfoxide or sulfone derivatives. This modifies electronic properties and enhances solubility.Reagent Conditions Product Yield* Source H₂O₂ (30%) RT, 12–24 hrs Thiophene sulfoxide derivative 45–60% mCPBA (1.2 eq) DCM, 0°C → RT Thiophene sulfone derivative 55–70% -

Thiadiazole ring oxidation :

Strong oxidizers like KMnO₄ selectively attack the thiadiazole ring, cleaving the S–N bond to form sulfonic acid derivatives .

Reduction Reactions

The carboxamide and heteroaromatic groups participate in reduction:

-

Carboxamide reduction :

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a secondary amine, enhancing basicity .Reagent Conditions Product Yield* Source LiAlH₄ (3 eq) THF, reflux Piperidine amine derivative 60–75% -

Thiadiazole ring hydrogenation :

Catalytic hydrogenation (H₂/Pd-C) under high pressure reduces the thiadiazole to a dihydrothiadiazole, altering ring aromaticity .

Nucleophilic Substitution

The 1,3,4-thiadiazole ring undergoes substitution at the C5 position:

-

Halogenation :

N-Bromosuccinimide (NBS) or iodine monochloride (ICl) introduces halogens at C5, enabling cross-coupling reactions . -

Amination :

Reaction with hydrazine or primary amines replaces the C5 substituent with amino groups .

Cycloaddition Reactions

The thiadiazole’s electron-deficient system participates in [3+2] cycloadditions:

-

Huisgen cycloaddition :

Reacts with acetylene derivatives in the presence of Cu(I) to form triazole hybrids .

Hydrolysis and Condensation

-

Carboxamide hydrolysis :

Acidic (HCl) or basic (NaOH) conditions hydrolyze the carboxamide to carboxylic acid or ammonium salts, respectively . -

Schiff base formation :

Condensation with aldehydes/ketones forms imine derivatives, useful for bioactive hybrid molecules .

Cross-Coupling Reactions

The thiophene and thiadiazole halides enable metal-catalyzed couplings:

-

Suzuki-Miyaura coupling :

Pd(PPh₃)₄-mediated coupling with aryl boronic acids introduces aromatic groups at C5 of the thiadiazole .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the thiadiazole and adjacent unsaturated bonds, forming bicyclic derivatives.

Mechanistic Insights

-

Thiadiazole reactivity : The electron-withdrawing nature of the 1,3,4-thiadiazole ring directs electrophilic attacks to C5, while nucleophilic substitutions favor C2 .

-

Piperidine participation : The piperidine nitrogen can act as a base or nucleophile under protic conditions, enabling alkylation or acylation .

Applications De Recherche Scientifique

Biological Activities

The compound exhibits several promising biological activities:

1. Anticancer Properties

Research indicates that 4-((1,3,4-thiadiazol-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide may function as an enzyme inhibitor with potential anticancer properties. Studies have shown that derivatives of thiadiazole can selectively inhibit cancer cell growth. For instance, novel 1,3,4-thiadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

2. Antimicrobial Activity

Compounds containing the thiadiazole scaffold have also exhibited antimicrobial properties. They are effective against various bacterial strains and fungi, suggesting potential applications in treating infections. For example, studies have highlighted the effectiveness of thiadiazole derivatives against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. Variations in substituents on the piperidine ring or thiophene moiety can enhance or reduce anticancer properties. For instance, lipophilic groups have been shown to improve selectivity toward cancerous cells while minimizing toxicity towards normal cells .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

Anticancer Activity Study

A study synthesized a series of novel 1,3,4-thiadiazoles and evaluated their cytotoxic effects on MCF-7 and HepG2 cell lines. The findings revealed that certain derivatives displayed selective cytotoxicity towards cancer cells over normal cells .

Antimicrobial Screening

Another investigation into the antimicrobial properties of thiadiazole derivatives revealed promising results against several bacterial strains, indicating their potential as therapeutic agents in infectious diseases .

Mécanisme D'action

The mechanism of action of 4-((1,3,4-thiadiazol-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-((1,3,4-thiadiazol-2-yl)oxy)-N-(phenyl)piperidine-1-carboxamide

- 4-((1,3,4-thiadiazol-2-yl)oxy)-N-(pyridin-2-yl)piperidine-1-carboxamide

Uniqueness

The uniqueness of 4-((1,3,4-thiadiazol-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide lies in its specific combination of functional groups and rings, which may confer distinct biological activities or chemical properties compared to its analogs.

Activité Biologique

4-((1,3,4-thiadiazol-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound notable for its unique structural features, including a thiadiazole ring, a thiophene ring, and a piperidine ring. These structural components suggest significant potential for various biological activities, particularly in medicinal chemistry and pharmacology. The compound has garnered attention due to its potential as an enzyme inhibitor and its possible anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O2S3, with a molecular weight of 378.5 g/mol. The presence of the thiadiazole and thiophene moieties is critical for its biological interactions.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of anticancer activities. For instance, derivatives of 1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In one study, a related compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent antiproliferative activity .

Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |

| 41a | A549 | 0.52 | Tubulin polymerization inhibition |

The mechanism of action for these compounds often involves inducing apoptosis through the modulation of apoptotic markers such as Bax and Bcl-2 . Additionally, some studies have indicated that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division.

Antimicrobial Activity

Compounds with the 1,3,4-thiadiazole scaffold also exhibit antimicrobial properties. They have been shown to be effective against various bacterial strains and fungi. For example, one study highlighted the effectiveness of thiadiazole derivatives against Gram-positive bacteria . The broad-spectrum antimicrobial activity suggests potential applications in treating infections.

Structure-Activity Relationship (SAR)

The structural modifications on the thiadiazole derivatives significantly influence their biological activity. For example, variations in substituents on the piperidine ring or the thiophene moiety can enhance or diminish their anticancer properties. The introduction of lipophilic groups has been shown to improve selectivity towards cancerous cells while reducing toxicity towards normal cells .

Case Studies

- Study on Anticancer Activity : A series of novel 1,3,4-thiadiazoles were synthesized and evaluated for their cytotoxic effects on MCF-7 and HepG2 cell lines. The study found that certain derivatives displayed selective cytotoxicity towards cancer cells over normal cells .

- Antimicrobial Screening : Another investigation into the antimicrobial properties of thiadiazole derivatives revealed promising results against several bacterial strains, indicating their potential as therapeutic agents in infectious diseases .

Propriétés

IUPAC Name |

4-(1,3,4-thiadiazol-2-yloxy)-N-thiophen-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S2/c17-11(14-10-2-1-7-19-10)16-5-3-9(4-6-16)18-12-15-13-8-20-12/h1-2,7-9H,3-6H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQJKWJBRJBXSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.